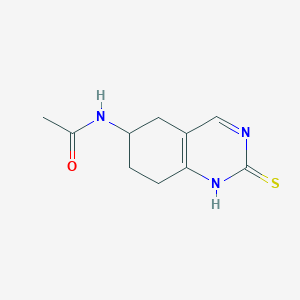

6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline

Description

6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline is a tetrahydroquinazoline derivative characterized by a partially hydrogenated quinazoline core modified with an acetylamino (-NHCOCH₃) group at position 6 and a mercapto (-SH) group at position 2. Its molecular formula is C₁₀H₁₃N₃OS, with a molecular weight of 223.30 g/mol .

Key properties include:

- Hydrogen bond donors/acceptors: 2 donors (NH and SH groups) and 3 acceptors (carbonyl oxygen and ring nitrogens) .

- Synthetic routes: Typically synthesized via cyclization of α-aminoamidines or transamination reactions, as reported in tetrahydroquinazoline derivative studies .

Properties

Molecular Formula |

C10H13N3OS |

|---|---|

Molecular Weight |

223.30 g/mol |

IUPAC Name |

N-(2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)acetamide |

InChI |

InChI=1S/C10H13N3OS/c1-6(14)12-8-2-3-9-7(4-8)5-11-10(15)13-9/h5,8H,2-4H2,1H3,(H,12,14)(H,11,13,15) |

InChI Key |

HBUOUINIUSLDPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C=NC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an amino group and a thiol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the quinazoline ring or the acetylamino group.

Substitution: The amino and thiol groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce modified quinazoline derivatives .

Scientific Research Applications

6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline becomes evident when compared to related tetrahydroquinazoline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations :

The thioureido (-NH-CS-NH₂) derivative (C₁₁H₁₅N₅OS) exhibits superior solubility due to additional polar NH groups but suffers from steric hindrance, limiting membrane permeability .

Biological Activity :

- 2-Phenyl-5-oxo derivatives (e.g., C₁₆H₁₅N₃O) show higher rigidity and affinity for aromatic receptors, making them candidates for CNS-targeted drugs .

- The mercapto-containing compound’s sulfur atom may confer redox-modulating properties, though specific biological data remain underexplored in available literature.

Synthetic Accessibility: Derivatives with acetylamino groups (e.g., C₁₀H₁₃N₃OS) are synthesized via α-aminoamidine cyclization, whereas thioureido analogs require multi-step thiolation processes .

Research Findings and Limitations

- Gaps in Data: No direct pharmacological data for 6-acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline are available in the cited sources, emphasizing the need for targeted bioactivity assays.

Biological Activity

6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline (CAS Number: 1284225-35-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : CHNO

Molecular Weight : 223.30 g/mol

Structural Characteristics : The compound features a quinazoline core with an acetylamino group and a mercapto group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 223.30 g/mol |

| CAS Number | 1284225-35-9 |

Antimicrobial Activity

Research indicates that 6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. In vitro assays revealed that it scavenges free radicals and reduces oxidative stress markers in cellular models. This property is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a notable case study involving human cancer cell lines, treatment with 6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline resulted in significant apoptosis (programmed cell death) in cancer cells while sparing normal cells. The underlying mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.

Table 2: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of the compound against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL for Staphylococcus aureus, indicating potent antibacterial activity.

Case Study 2: Cancer Cell Line Study

A study involving various human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) assessed the cytotoxic effects of the compound. The results indicated that concentrations above 50 µM led to a significant reduction in cell viability (up to 70% compared to control), demonstrating its potential as an anticancer agent.

The biological activity of 6-Acetylamino-5,6,7,8-tetrahydro-2-mercaptoquinazoline can be attributed to multiple mechanisms:

- Inhibition of Enzymatic Activity : The mercapto group may interact with thiol groups in enzymes critical for bacterial metabolism.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can trigger apoptosis in cancer cells.

- Modulation of Signaling Pathways : It may influence pathways involved in cell survival and proliferation, particularly in cancer cells.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.